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Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

Cat. No.: B111802 Get Quote

An In-depth Technical Guide to (4-Aminopyridin-3-yl)methanol and 4-Aminopyridine

Executive Summary
4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker

used clinically to improve walking in patients with multiple sclerosis (MS).[1][2] Its derivative, (4-
Aminopyridin-3-yl)methanol, also known as 4-AP-3-MeOH, is a newer compound that

demonstrates enhanced potency in restoring axonal conduction.[3] This document provides a

comprehensive technical comparison of these two molecules, detailing their chemical

properties, synthesis, mechanisms of action, and pharmacological profiles. It is intended for

researchers, scientists, and drug development professionals interested in the structure-activity

relationships of aminopyridine-based potassium channel blockers and their therapeutic

potential.

Chemical and Physical Properties
The primary structural difference between 4-Aminopyridine and (4-Aminopyridin-3-
yl)methanol is the addition of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine

ring. This substitution significantly impacts the molecule's physical and pharmacological

properties.

Table 1: Comparison of Chemical and Physical Properties
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Property 4-Aminopyridine
(4-Aminopyridin-3-
yl)methanol

IUPAC Name Pyridin-4-amine[4]
(4-aminopyridin-3-

yl)methanol[5]

Synonyms
4-AP, Fampridine,

Dalfampridine[1][4]
4-AP-3-MeOH[5]

CAS Number 504-24-5[1] 138116-34-4[5][6]

Molecular Formula C₅H₆N₂[1] C₆H₈N₂O[5][6]

Molecular Weight 94.11 g/mol [4][7] 124.14 g/mol [5][6]

Appearance
White to off-white crystalline

solid[4][7][8]
Solid

Melting Point 155-158 °C[8] Not specified

Boiling Point 273 °C[8] Not specified

Solubility

Soluble in water (112 g/L at

20°C), ethanol, methanol,

acetone.[8]

Slightly soluble in water.[9]

pKa 9.17[4] Not specified

LogP 0.76[4] -0.2 (Computed)[5]

Synthesis Overview
The synthesis of these compounds involves standard pyridine chemistry. 4-Aminopyridine can

be produced through several established routes, while its derivatives are often created by

functionalizing the core pyridine structure.

Synthesis of 4-Aminopyridine
Common industrial methods for synthesizing 4-Aminopyridine include:

From Pyridine: A multi-step process starting with the oxidation of pyridine to pyridine-N-

oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to yield 4-
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aminopyridine.[10]

From Isonicotinamide: A method involving the Hofmann degradation of isonicotinamide.[11]

More recent improvements to this method use catalysts to increase the yield to over 90%.

[11]

From 4-Cyanopyridine: A one-step synthesis using 4-cyanopyridine as the raw material with

sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[12]

Synthesis of (4-Aminopyridin-3-yl)methanol
The synthesis of (4-Aminopyridin-3-yl)methanol typically starts with a functionalized 4-

aminopyridine precursor, such as 4-aminopyridine-3-carboxylic acid or its methyl ester, which is

then reduced to the corresponding alcohol.[9]

General Experimental Protocol: Ring Transformation
Synthesis of Functionalized 4-Aminopyridines
This protocol describes a versatile method for preparing functionalized 4-aminopyridines from a

nitropyrimidinone precursor.[13]

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1

mmol) in methanol (20 mL).

Addition of Reagents: Add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2

mmol) and ammonium acetate (2 mmol) to the solution.[13]

Reflux: Heat the reaction mixture under reflux for the appropriate time (e.g., 3 days),

monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

Solvent Removal: Once the reaction is complete, remove the solvent under reduced

pressure.

Purification: Purify the resulting residue using column chromatography on silica gel to isolate

the target 4-aminopyridine derivative.[13]
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General Synthesis Workflow for Pyridine Derivatives

Combine Precursors
(e.g., Nitropyrimidinone, Active Methylene Compound,

Ammonium Acetate)

Heat Under Reflux in Solvent
(e.g., Methanol)

1. Reaction Setup

Monitor Reaction
(TLC)

2. Monitor Progress

Solvent Removal
(Rotary Evaporation)

3. Reaction Completion

Purification
(Silica Gel Chromatography)

4. Isolate Crude Product

Isolated 4-Aminopyridine
Derivative

5. Final Product
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Caption: General workflow for pyridine derivative synthesis.

Mechanism of Action
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Both compounds function primarily as potassium channel blockers, a mechanism that underlies

their therapeutic effects in demyelinating neurological disorders.

Axonal Conduction and Demyelination
In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of

Ranvier, while voltage-gated potassium channels (primarily Kv1.1 and Kv1.2) are located in the

juxtaparanodal regions, covered by the myelin sheath.[2] Demyelination, as seen in MS,

exposes these potassium channels. The resulting leakage of potassium ions during an action

potential can lead to hyperpolarization and subsequent conduction failure.[2][4]

Potassium Channel Blockade
4-AP and its derivatives physically block these exposed Kv channels from the intracellular side

of the membrane.[14] By inhibiting the repolarizing potassium current, the drugs prolong the

duration of the action potential. This allows the weaker sodium current to be sufficient to

depolarize the next node of Ranvier, thereby restoring impulse conduction across the

demyelinated segment.[1][4][15] Additionally, 4-AP can enhance the release of various

neurotransmitters, including acetylcholine and glutamate, which may contribute to its overall

effects.[4]

Mechanism of Action in Demyelinated Axons

Demyelination
(e.g., in MS)

Exposure of Juxtaparanodal
Kv Channels

Increased K+ Efflux
During Action Potential Conduction Failure

(4-Aminopyridin-3-yl)methanol
or 4-Aminopyridine

Blockade of Exposed
Kv Channels
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Caption: Signaling pathway of aminopyridine-based Kv channel blockade.

Pharmacological and Biological Differences
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The addition of the hydroxymethyl group gives (4-Aminopyridin-3-yl)methanol a distinct

pharmacological profile compared to its parent compound, 4-AP. The most significant

difference lies in its potency.

Table 2: Comparison of Pharmacological and Biological Properties

Feature
4-Aminopyridine
(Fampridine)

(4-Aminopyridin-3-
yl)methanol

Primary Target
Voltage-gated potassium (Kv)

channels[1][2][15]

Voltage-gated potassium (Kv)

channels[3][5]

Potency

Effective concentration for

conduction restoration is

between 0.1 µM and 1 µM.[3]

Effective concentration for

conduction restoration is

between 0.01 µM and 0.1 µM.

[3]

Selectivity
Non-selective inhibitor of a

wide array of Kv channels.[16]

Characterized as a fast

potassium channel blocker.[3]

Blood-Brain Barrier
Readily crosses the blood-

brain barrier.[2][4]

Assumed to cross, based on

CNS activity.

Clinical Use

FDA-approved (as Fampridine)

for symptomatic improvement

of walking in MS patients.[1][7]

Investigational; shown to

restore axonal conduction in

an animal model of MS.[3]

Therapeutic Range

Narrow therapeutic range; side

effects can include seizures.[3]

[16]

Potentially wider therapeutic

range due to higher potency

(under investigation).

Neuroprotection

Preclinical data suggests

potential neuroprotective

effects beyond symptomatic

relief.[16][17]

Under investigation.

A key study demonstrated that (4-Aminopyridin-3-yl)methanol can produce significant

restoration of axonal conduction in an ex vivo animal model of MS at concentrations 10-fold

lower than those required for 4-AP.[3] This suggests a significantly higher potency, which could

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://en.wikipedia.org/wiki/4-Aminopyridine
https://www.neurology.org/doi/10.1212/NXI.0000000000000976
https://grokipedia.com/page/4-Aminopyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminopyridine-3-methanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/4_aminopyridine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://www.neurology.org/doi/10.1212/NXI.0000000000000976
https://pharmacia.pensoft.net/article/35976/
https://en.wikipedia.org/wiki/4-Aminopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminopyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/4_aminopyridine/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/4_aminopyridine/
https://m.youtube.com/watch?v=QpROIg354a8
https://www.benchchem.com/product/b111802?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


translate to a more favorable therapeutic window and reduced risk of off-target side effects in

clinical applications.

Experimental Protocols
Evaluating the potency and mechanism of novel potassium channel blockers requires precise

biophysical techniques. Whole-cell patch-clamp electrophysiology is the gold standard for this

purpose.[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for
Kv Channel Blockade
This protocol outlines the methodology for measuring the effect of a test compound on Kv

currents in a cell line expressing the target channel.

Cell Preparation: Culture a stable cell line (e.g., HEK-293) heterologously expressing the

human Kv channel of interest (e.g., Kv1.1). Prepare cells on glass coverslips for recording.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA.

Adjust pH to 7.2 with KOH.

Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., (4-
Aminopyridin-3-yl)methanol) in an appropriate solvent (e.g., water or DMSO) and make

serial dilutions in the external solution.

Recording Setup:

Place a coverslip in the recording chamber on the stage of an inverted microscope.

Perfuse the chamber with the external solution.

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
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Data Acquisition:

Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a

"gigaseal").

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell

configuration.

Clamp the cell membrane potential at a holding potential of -80 mV.

Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward

Kv currents.

Compound Application:

Obtain a stable baseline recording of the Kv currents.

Perfuse the recording chamber with the external solution containing a known

concentration of the test compound.

Record the currents in the presence of the compound until a steady-state block is

achieved.

Repeat with increasing concentrations of the compound to generate a dose-response

curve.

Data Analysis:

Measure the peak current amplitude at each voltage step before (control) and after

compound application.

Calculate the percentage of current inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which

represents the concentration at which the compound inhibits 50% of the current.
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Experimental Workflow: Whole-Cell Patch-Clamp

Cell Preparation
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Caption: Workflow for patch-clamp electrophysiology assay.
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Conclusion and Future Directions
(4-Aminopyridin-3-yl)methanol represents a promising evolution of its parent compound, 4-

Aminopyridine. The key distinction is its significantly enhanced potency as a potassium channel

blocker, which has been demonstrated to restore axonal conduction in preclinical models of MS

at concentrations an order of magnitude lower than 4-AP.[3] This structure-activity relationship,

where the addition of a 3-hydroxymethyl group boosts activity, provides a valuable insight for

medicinal chemists.

For drug development professionals, the higher potency of (4-Aminopyridin-3-yl)methanol
suggests the potential for a wider therapeutic index, potentially leading to a safer and more

effective treatment for demyelinating diseases. Future research should focus on a full

characterization of its selectivity across different Kv channel subtypes, a detailed

pharmacokinetic and safety profile, and its efficacy in various in vivo models of neurological

disorders, including multiple sclerosis and spinal cord injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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